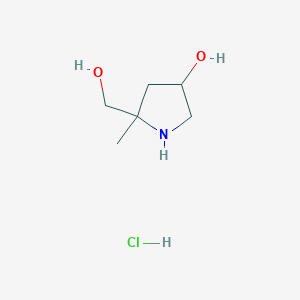
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, also known as EIPA, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. EIPA is a derivative of indolin-2-one and naphthalene, and it has been found to exhibit a variety of biochemical and physiological effects. In
Scientific Research Applications
Alzheimer's Disease Diagnosis and Treatment
The derivative 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), related to N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, has been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This technique aids in the diagnostic assessment and monitoring of disease progression, potentially facilitating the development and efficacy testing of new treatments (Shoghi-Jadid et al., 2002).
Anxiety Disorder Management
Research on the effects of N-(1-naphthyl) amide-2-oxoindolin-3-glyoxylic acid, a compound similar to N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide, has shown promising results in adjusting the levels of monoamines in rats subjected to experimental neurosis, indicating potential applications in anxiety disorder management. The compound effectively reduced adrenaline levels while increasing noradrenaline, dopamine, and serotonin levels, suggesting its usefulness in correcting neurotransmitter imbalances (Lutsenko et al., 2017).
Biodegradation and Environmental Remediation
Naphthalene 1,2-dioxygenase enzymes, related to the chemical structure of interest, have been studied for their ability to catalyze the biodegradation of aromatic hydrocarbons. These enzymes play a crucial role in the microbial remediation of contaminated sites by initiating the breakdown of toxic compounds into less harmful substances. The understanding of these enzymes' mechanisms and substrate specificity could enhance bioremediation strategies for environmental cleanup (Wolfe et al., 2001).
Synthetic Chemistry and Drug Development
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide and its derivatives serve as key intermediates in synthetic chemistry for the development of various biologically active compounds. These substances have been explored for their potential pharmacological properties, including their roles as ligands in metal complexes and their incorporation into complex molecular frameworks for drug development. The versatility of these compounds in synthesis allows for the creation of a wide range of therapeutically relevant agents (Facchetti et al., 2016).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-23-19-11-10-16(12-15(19)13-20(23)24)22-21(25)18-9-5-7-14-6-3-4-8-17(14)18/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNQMXWLPIGZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2964186.png)
![5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2964187.png)
![N-[3-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2964188.png)


![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)




![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)